molecular formula C5H3Br2N B144722 2,6-Dibromopyridine CAS No. 626-05-1

2,6-Dibromopyridine

Cat. No.: B144722
CAS No.: 626-05-1
M. Wt: 236.89 g/mol
InChI Key: FEYDZHNIIMENOB-UHFFFAOYSA-N
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Description

2,6-Dibromopyridine is an organic compound with the molecular formula C5H3Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions of the pyridine ring. This compound is known for its crystalline powder form, which can range in color from white to gray or buff. It has a melting point of 117-119°C and a boiling point of 255°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromopyridine can be synthesized through various methods. One common method involves the bromination of pyridine derivatives. For instance, 2,6-dichloropyridine can be reacted with bromide under reflux conditions at temperatures ranging from 80-150°C to yield this compound. The crude product is then refined using ethyl ether .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine and pyridine derivatives. The process is optimized for high yield and purity, with typical yields ranging from 66-80% .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromopyridine undergoes various chemical reactions, including substitution, lithiation, and coupling reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,6-dibromopyridine involves its ability to act as a ligand in coordination chemistry. It forms complexes with metals, which can then participate in various catalytic processes. In biological systems, it can disrupt metal ion cycling, leading to toxic effects on target organisms .

Comparison with Similar Compounds

  • 2,6-Dichloropyridine
  • 2,5-Dibromopyridine
  • 2,4-Dibromopyridine
  • 2-Bromo-6-methylpyridine

Comparison: 2,6-Dibromopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For example, 2,6-dichloropyridine, while similar, has different reactivity due to the presence of chlorine atoms instead of bromine .

Properties

IUPAC Name

2,6-dibromopyridine
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InChI

InChI=1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYDZHNIIMENOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30211642
Record name Pyridine, 2,6-dibromo-
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Molecular Weight

236.89 g/mol
Source PubChem
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CAS No.

626-05-1
Record name 2,6-Dibromopyridine
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Record name 2,6-Dibromopyridine
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Record name 2,6-Dibromopyridine
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Record name Pyridine, 2,6-dibromo-
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Record name 2,6-dibromopyridine
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Record name 2,6-DIBROMOPYRIDINE
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Synthesis routes and methods

Procedure details

To a mixture of 600 mg (2.5 mmol) of 2,6-dibromopyridine in 15 mL of toluene was added a mixture of 150 mg (1.27 mmol) of phenylboronic acid in 5 mL of methanol, 86 mg (0.075 mmol) of Pd(PPh3)4 and 15 mL of 2 M Na2CO3. The mixture was refluxed overnight, cooled, extracted with ethyl acetate, dried and 2-bromo-6-phenylpyridine isolated chromatographically from unreacted 2,6-dibromopyridine and 2,6-diphenylpyridine.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
86 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2,6-dibromopyridine?

A1: this compound has the molecular formula C5H3Br2N and a molecular weight of 236.89 g/mol. Its spectroscopic characteristics include:

    Q2: What about its stability in acidic conditions?

    A3: Interestingly, this compound demonstrates reactivity even towards acids. For instance, under the influence of concentrated sulfuric acid, phosphoric acid, or carboxylic acids at elevated temperatures (160 °C), it undergoes hydrolysis to produce 2-hydroxy-6-bromopyridine [].

    Q3: Can you elaborate on how this compound is used in synthesizing catalysts?

    A5: this compound's reactivity allows the introduction of various functional groups, making it valuable in constructing ligands for catalysts. For example, it's used to prepare 2,6-bis(triisopropylsilyl)pyridine, a sterically hindered pyridine derivative. This compound can be further modified to create specialized ligands used in transition metal catalysts [].

    Q4: Have there been computational studies on this compound and its derivatives?

    A6: Yes, computational studies using density functional theory (DFT) have been conducted on this compound derivatives, particularly to understand their electronic structures and reactivity. These calculations often employ software packages like ADF and functionals such as BP86 to gain insights into molecular properties [].

    Q5: How does the presence of bromine atoms at the 2 and 6 positions of pyridine influence its reactivity?

    A7: The bromine atoms in this compound act as electron-withdrawing groups, influencing the electron density distribution within the pyridine ring. This effect makes the ring more susceptible to nucleophilic attack, enabling reactions like the synthesis of 2,2':6',2''-terpyridine 1'-oxides through Stille coupling with tributyl(pyridin-2-yl)stannane [].

    Q6: Can the bromine atoms be selectively substituted?

    A8: Yes, the bromine atoms in this compound can be selectively substituted depending on the reaction conditions and the nature of the nucleophile. This selectivity allows for the stepwise functionalization of the pyridine ring, enabling the synthesis of a wide range of derivatives. For instance, it can react with potassium pyrazolate in diglyme to yield monosubstituted 2-bromo-6-(N-pyrazolyl)pyridine or disubstituted 2,6-bis(N-pyrazolyl)pyridine, depending on the stoichiometry and reaction conditions [].

    Q7: What are some common synthetic applications of this compound?

    A7: this compound serves as a versatile starting material for creating various pyridine derivatives. Some common applications include:

    • Synthesis of Bipyridines and Terpyridines: It serves as a precursor for synthesizing bipyridine and terpyridine ligands, which are crucial in coordination chemistry and material science [, ].
    • Preparation of Macrocycles: this compound acts as a building block for creating macrocycles via cross-coupling reactions, with potential applications in host-guest chemistry and supramolecular chemistry [, ].
    • Formation of Pyridine Sulfonamides: The compound enables the preparation of pyridine sulfonamides, a class of compounds with significant biological activity [].

    Q8: Are there specific challenges associated with using this compound in synthesis?

    A8: One challenge is achieving regioselectivity in reactions where multiple reaction sites are possible. Researchers have developed various strategies to overcome this, often relying on optimized reaction conditions, catalysts, and protecting groups.

    Q9: Can you provide an example of a reaction where regioselectivity is crucial when using this compound?

    A11: In synthesizing (R,R)-6,6′-Bis(1-hydroxy-2,2-dimethylpropyl)-2,2′-bipyridine, a metal-halogen exchange with n-butyllithium is employed, demanding careful control to avoid undesired side reactions and ensure the desired regioisomer is obtained [].

    Q10: What analytical methods are commonly used to characterize this compound and its derivatives?

    A10: Various techniques are employed to characterize these compounds, including:

    • High-Performance Liquid Chromatography (HPLC): Useful for separating and analyzing mixtures of compounds, particularly diastereomers as in the case of 2,6-pyrido-allenophanes [].

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